molecular formula C7H14ClNO3 B11924203 (R)-ethyl morpholine-3-carboxylate hydrochloride

(R)-ethyl morpholine-3-carboxylate hydrochloride

Cat. No.: B11924203
M. Wt: 195.64 g/mol
InChI Key: RERWECVXIGGYMH-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-ethyl morpholine-3-carboxylate hydrochloride is a chiral compound belonging to the morpholine family Morpholines are heterocyclic organic compounds that contain both nitrogen and oxygen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-ethyl morpholine-3-carboxylate hydrochloride typically involves the use of 1,2-amino alcohols as starting materials. A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be reacted with α-haloacid chlorides under specific conditions to yield substituted morpholines . The reaction conditions often involve the use of transition metal catalysts to achieve stereoselectivity.

Industrial Production Methods

Industrial production methods for morpholine derivatives, including ®-ethyl morpholine-3-carboxylate hydrochloride, often involve large-scale synthesis using similar routes as described above. The processes are optimized for yield and purity, employing continuous flow reactors and advanced purification techniques to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-ethyl morpholine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

®-ethyl morpholine-3-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-ethyl morpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ®-methyl morpholine-3-carboxylate hydrochloride
  • (S)-ethyl morpholine-3-carboxylate hydrochloride
  • ®-propyl morpholine-3-carboxylate hydrochloride

Uniqueness

®-ethyl morpholine-3-carboxylate hydrochloride is unique due to its specific chiral configuration and the presence of an ethyl group. This configuration can result in different biological activities and chemical reactivities compared to its analogs. The ethyl group also influences its solubility and interaction with other molecules, making it distinct in its applications.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

ethyl (3R)-morpholine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-2-11-7(9)6-5-10-4-3-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1

InChI Key

RERWECVXIGGYMH-FYZOBXCZSA-N

Isomeric SMILES

CCOC(=O)[C@H]1COCCN1.Cl

Canonical SMILES

CCOC(=O)C1COCCN1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.